![molecular formula C11H13NO5S B14198072 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920803-22-1](/img/structure/B14198072.png)
4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is an organic compound with a complex structure that includes a morpholine ring and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of a morpholine derivative with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl methanesulfonate: A simpler analog with similar reactivity but lacking the morpholine ring.
Methyl methanesulfonate: Another related compound used in similar chemical reactions.
Uniqueness
4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler methanesulfonate derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
920803-22-1 |
|---|---|
Molekularformel |
C11H13NO5S |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
[4-[(2R)-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H13NO5S/c1-18(14,15)17-9-4-2-8(3-5-9)10-6-12-11(13)7-16-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m0/s1 |
InChI-Schlüssel |
UEZOLBZGDJVUJD-JTQLQIEISA-N |
Isomerische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)[C@@H]2CNC(=O)CO2 |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2CNC(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
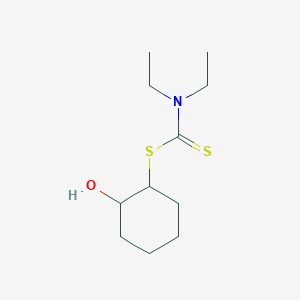
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
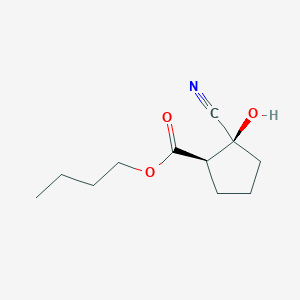
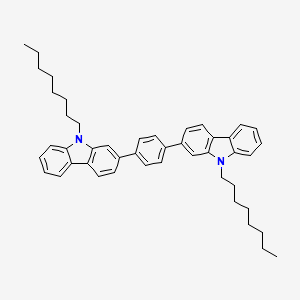
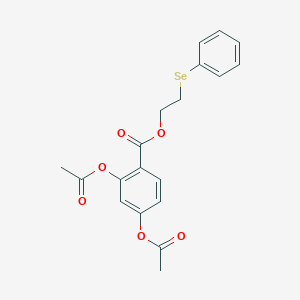

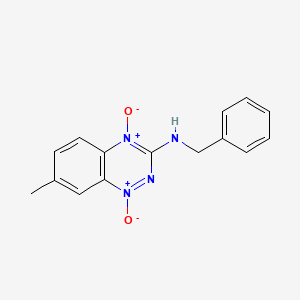

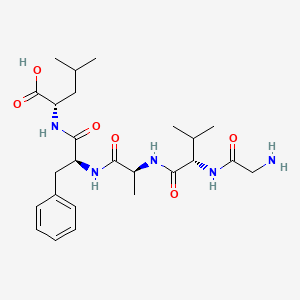
![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
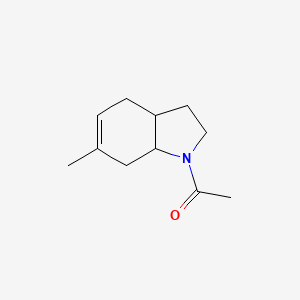
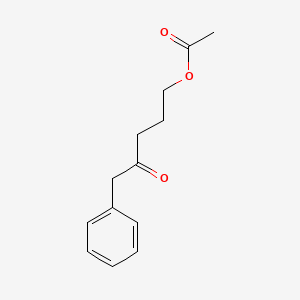
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
